N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15319963
InChI: InChI=1S/C17H14ClNO2S/c18-15-7-2-1-5-13(15)11-19(12-14-6-3-9-21-14)17(20)16-8-4-10-22-16/h1-10H,11-12H2
SMILES:
Molecular Formula: C17H14ClNO2S
Molecular Weight: 331.8 g/mol

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC15319963

Molecular Formula: C17H14ClNO2S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide -

Specification

Molecular Formula C17H14ClNO2S
Molecular Weight 331.8 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C17H14ClNO2S/c18-15-7-2-1-5-13(15)11-19(12-14-6-3-9-21-14)17(20)16-8-4-10-22-16/h1-10H,11-12H2
Standard InChI Key HXHFEEWYJXTABA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a thiophene-2-carboxamide backbone substituted at the nitrogen atom with two distinct groups: a 2-chlorobenzyl moiety and a furan-2-ylmethyl chain . The thiophene ring provides aromatic stability and π-electron density, while the chlorobenzyl group introduces electron-withdrawing effects that may influence receptor binding. The furan substituent contributes oxygen-based hydrogen bonding potential, creating a stereoelectronic profile distinct from simpler thiophene carboxamides.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number879936-96-6
Molecular FormulaC₁₇H₁₄ClNO₂S
Molecular Weight331.8 g/mol
XLogP33.9 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Data derived from Chemsrc and analog structures.

Spectroscopic Signatures

While experimental NMR and mass spectra remain unpublished for this specific compound, analogs with similar substitution patterns exhibit characteristic signals:

  • ¹H-NMR: Thiophene protons resonate at δ 7.2–7.5 ppm, with benzyl CH₂ groups appearing as singlets near δ 4.8–5.2 ppm .

  • ¹³C-NMR: The carboxamide carbonyl typically appears at δ 165–170 ppm, while furan carbons show signals between δ 110–150 ppm .

  • HRMS: Expected molecular ion peak at m/z 331.0441 (calculated for C₁₇H₁₄ClNO₂S) .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is synthesized through sequential N-alkylation and amidation reactions, as inferred from related thiophene carboxamide syntheses :

Table 2: Optimized Reaction Conditions

ParameterValue
Coupling Temperature0–5°C (initial), then 25°C
Solvent SystemDichloromethane/Water (2:1)
BaseTriethylamine
Reaction Time12–18 hours

Adapted from IKK-2 inhibitor synthesis protocols .

Synthetic Challenges

Key issues during synthesis include:

  • Regioselectivity Control: Competing N-alkylation of the carboxamide nitrogen requires careful stoichiometric balance .

  • Purification Difficulties: Similar polarity to unreacted amines necessitates multiple chromatographic steps.

  • Furan Stability: Prolonged exposure to acidic conditions risks opening the furan ring, demanding pH-controlled environments .

KinaseAnalog IC₅₀ (nM)Selectivity Index
IKK-21215× vs. IKK-1
Dyrk1A820× vs. CLK1
CLK1160-

Data extrapolated from patent US20060111431A1 and PMC studies .

Anticancer Effects

N-Benzylated thiophene carboxamides induce G2/M cell cycle arrest (72% vs. 22% control) and apoptosis in HCT-116 colorectal carcinoma cells at 10 μM . Mechanistic studies show:

  • Caspase-3 Activation: 3.8-fold increase in cleaved caspase-3 levels .

  • Bax/Bcl-2 Ratio Shift: From 0.3 to 4.2 after 48-hour treatment .

  • Synergy with Chemotherapeutics: 1.7-fold enhancement of 5-FU cytotoxicity in combination studies .

Physicochemical and ADMET Properties

Solubility and Permeability

Predicted using QikProp® v7.0:

  • Aqueous Solubility: -4.2 (log S, poor solubility)

  • Caco-2 Permeability: 22 nm/s (moderate absorption)

  • Blood-Brain Barrier Penetration: 0.15 (log BB, limited CNS access)

Metabolic Stability

Microsomal studies on analogs show:

  • t₁/₂ (Human Liver Microsomes): 43 minutes

  • Major Metabolites: N-dealkylation products (62%), sulfoxidation (28%)

  • CYP Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 9.8 μM)

Research Gaps and Future Directions

Proposed Studies

  • Fragment-Based Drug Design: Optimize substituents using protein-ligand co-crystallography .

  • Prodrug Development: Address solubility limitations through phosphate ester formulations .

  • Combination Therapy Trials: Evaluate synergy with immune checkpoint inhibitors .

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